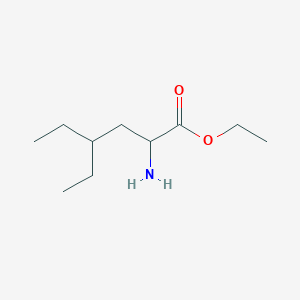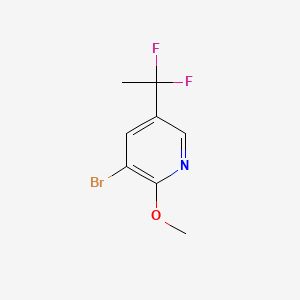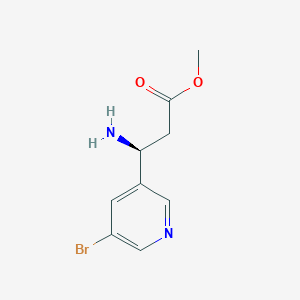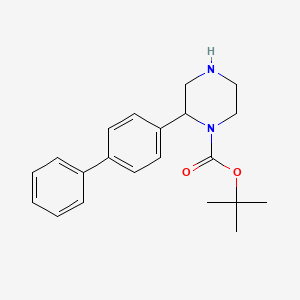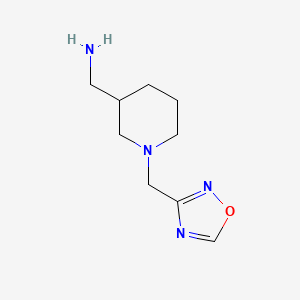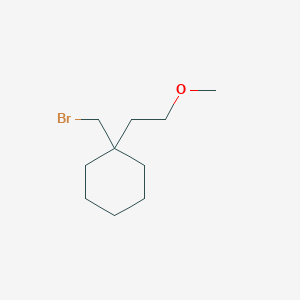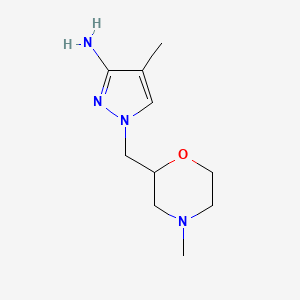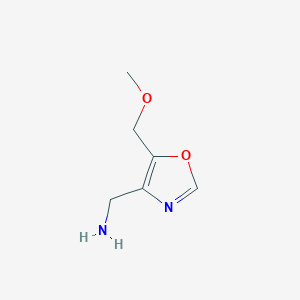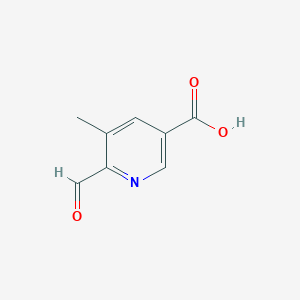
6-Formyl-5-methylnicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Formyl-5-methylnicotinic acid is a chemical compound with the molecular formula C8H7NO3. It is a derivative of nicotinic acid, which is a form of vitamin B3. This compound is characterized by the presence of a formyl group (-CHO) and a methyl group (-CH3) attached to the pyridine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formyl-5-methylnicotinic acid typically involves the formylation of 5-methylnicotinic acid. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under mild conditions and yields the desired formylated product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through recrystallization or chromatography techniques to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Formyl-5-methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 6-Carboxy-5-methylnicotinic acid.
Reduction: 6-Hydroxymethyl-5-methylnicotinic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
6-Formyl-5-methylnicotinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-Formyl-5-methylnicotinic acid involves its interaction with various molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound may also modulate signaling pathways involved in inflammation and oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinic Acid: A precursor to 6-Formyl-5-methylnicotinic acid, used as a vitamin supplement.
5-Methylnicotinic Acid: Lacks the formyl group but shares the methyl substitution on the pyridine ring.
6-Formylnicotinic Acid: Similar structure but without the methyl group.
Uniqueness
This compound is unique due to the presence of both formyl and methyl groups on the pyridine ring
Eigenschaften
Molekularformel |
C8H7NO3 |
|---|---|
Molekulargewicht |
165.15 g/mol |
IUPAC-Name |
6-formyl-5-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H7NO3/c1-5-2-6(8(11)12)3-9-7(5)4-10/h2-4H,1H3,(H,11,12) |
InChI-Schlüssel |
AQIJOUYTTRKWFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1C=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


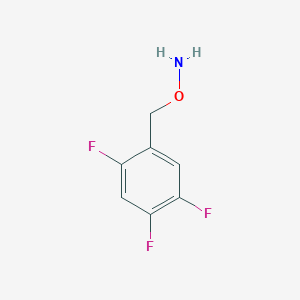


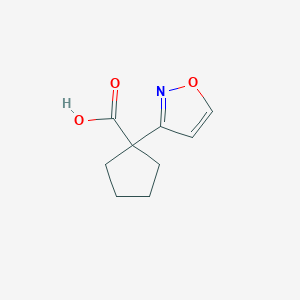
![Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]acetate](/img/structure/B13538917.png)
